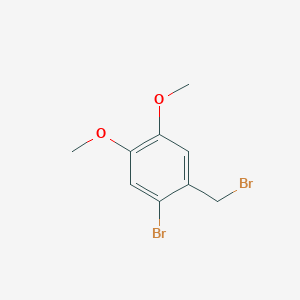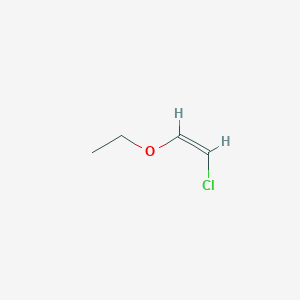
Methyl 3-hydroxy-4,5-dimethoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from readily available materials. For instance, the synthesis of 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid from methyl 4-O-benzylorsellinate showcases a preparative scale synthesis without the need for chromatographic separation, highlighting the efficiency and scalability of synthesis methods for complex aromatic compounds (Laak & Scharf, 1989).
Molecular Structure Analysis
Crystal structure analyses reveal the intricacies of molecular arrangements and bonding. For example, the study of methyl 3,5-dimethylbenzoate shows how molecules are organized into strands and layers, facilitated by C—H⋯O=C bonds, illustrating the importance of non-covalent interactions in the solid-state structure of similar compounds (Ebersbach, Seichter, & Mazik, 2022).
Chemical Reactions and Properties
Research into the reactivity and properties of closely related compounds aids in understanding the chemical behavior of methyl 3-hydroxy-4,5-dimethoxybenzoate. The efficient large-scale synthesis of similar compounds and the exploration of reactions such as the Horner−Wadsworth−Emmons-type olefination highlight the compound's utility and reactivity in creating targeted molecular structures for various applications (Kucerovy et al., 1997).
Physical Properties Analysis
Investigations into the physical properties, such as the single crystal X-ray structure determination of methyl 4-hydroxybenzoate (methyl paraben), provide insight into the three-dimensional framework and extensive hydrogen bonding present in these compounds. Such studies are crucial for understanding the physical stability and material properties of methyl 3-hydroxy-4,5-dimethoxybenzoate and related molecules (Sharfalddin et al., 2020).
Chemical Properties Analysis
The chemical properties of methyl 3-hydroxy-4,5-dimethoxybenzoate can be inferred from the study of similar compounds, such as the analysis of 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, which discusses their planar structures and the impact of methoxy groups on the molecular conformation and interactions (Barich et al., 2004).
Scientific Research Applications
-
Chemical Synthesis
-
Crystallography
- A related compound, methyl 4-acetoxy-3,5-dimethoxybenzoate, has been studied in the field of crystallography . The study involved determining the crystal structure of the compound .
- The experimental procedure involved reacting methyl 4-hydroxy-3,5-dimethoxybenzoate with acetic anhydride at 80°C for 1 hour . After the reaction was complete, colorless crystals appeared upon slow cooling .
- The results of the experiment were a yield of 92% based on methyl 4-hydroxybenzoate . The crystal structure was determined using X-ray diffraction .
-
Synthesis of Mycophenolic Acid Analogues
Safety And Hazards
properties
IUPAC Name |
methyl 3-hydroxy-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIFXEQPXQVBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370056 | |
| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-4,5-dimethoxybenzoate | |
CAS RN |
83011-43-2 | |
| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-hydroxy-4,5-dimethoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)









